molecular formula C13H20FNO4S B2366065 N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 2034586-40-6

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B2366065
CAS No.: 2034586-40-6
M. Wt: 305.36
InChI Key: XWCVVCJEIFDNDI-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic organic compound featuring a benzene-sulfonamide core structure that is selectively functionalized, making it a candidate for various research applications. The compound's molecular formula is C 13 H 20 FNO 4 S and it has a molecular weight of 305.37 g/mol . As a sulfonamide derivative , this compound belongs to a broad class of chemicals known for their versatile interactions with biological macromolecules . Sulfonamides are recognized in scientific literature for their ability to inhibit enzymes like dihydropteroate synthase and carbonic anhydrase, which has led to their use in studying antibacterial mechanisms, diuresis, hypoglycemia, and inflammation . The specific structural motifs of this compound—including the 4-fluoro-3-methylbenzene ring and the N-(2,3-dimethoxy-2-methylpropyl) side chain—may influence its physicochemical properties, such as lipophilicity and metabolic stability, and its binding affinity to specific biological targets. This makes it a potentially valuable chemical intermediate or a pharmacophore in medicinal chemistry and drug discovery research for designing and synthesizing novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4S/c1-10-7-11(5-6-12(10)14)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVVCJEIFDNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(COC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. Its structural formula is represented as follows:

C13H18FNO3S\text{C}_{13}\text{H}_{18}\text{F}\text{N}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular FormulaC₁₃H₁₈FNO₃S
Molecular Weight299.35 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group enhances its interaction with enzymes and receptors, potentially leading to inhibition or modulation of various biological pathways.

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution reactions, which may influence its reactivity and bioactivity. The presence of the fluorine atom is significant as it alters the electronic properties of the molecule, enhancing its interaction with biological targets .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics .

Antitumor Activity

Recent studies suggest that compounds similar to this compound have shown promise in cancer therapy. The mechanism involves the modulation of immune responses, particularly through the activation of Vγ2Vδ2 T cells, which play a crucial role in targeting tumor cells .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the efficacy of fluorinated sulfonamides in enhancing the cytotoxic activity of Vγ2Vδ2 T cells against renal carcinoma cells. The results indicated that modifications to the sulfonamide structure significantly influenced the degree of immune activation and tumor cell lysis .
  • Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains. The results demonstrated effective inhibition at specific concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

In Vitro Studies

In vitro assays have shown that this compound can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating a promising antimicrobial profile.

In Vivo Studies

Preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies aim to establish dosage regimens and potential side effects associated with long-term use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Fluorine and Methoxy Substituents: Fluorine substitution on aromatic rings is known to enhance metabolic stability and membrane permeability. In benzamide analogs (e.g., B5: N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide), the 4-fluoro substitution resulted in a high synthesis yield (99.12%) but moderate cytotoxic activity against HEPG2 cells (IC₅₀ ~35 µM) . Comparatively, the 4-chloro analog (B6) exhibited lower yield (54.76%) but higher potency (IC₅₀ ~25 µM), suggesting that bulkier halogens may improve target binding despite synthetic challenges. The 4-fluoro-3-methyl substitution in the target sulfonamide could balance lipophilicity and steric effects, though its cytotoxicity remains uncharacterized.

Methoxy Groups: Methoxy substituents in the alkyl chain (e.g., 2,3-dimethoxy-2-methylpropyl) may enhance solubility compared to purely hydrocarbon chains. For instance, benzamide derivatives with methoxy substitutions (B2–B4) showed variable cytotoxic activities (IC₅₀: 30–45 µM) , but their yields were lower (34–86%) than non-methoxy analogs. This suggests that methoxy groups may introduce synthetic complexity without significantly boosting bioactivity.

Sulfonamide vs. Benzamide Scaffolds

Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15–17), which may influence their binding to biological targets. In contrast, the target compound lacks the chromen-pyrazolo pyrimidine moiety, which may reduce its potency but improve synthetic accessibility.

Data Table: Key Properties of Analogous Compounds

Compound Class Substituents Yield (%) Cytotoxic Activity (IC₅₀, µM) Reference
Benzamide (B5) 4-fluoro 99.12 ~35
Benzamide (B6) 4-chloro 54.76 ~25
Sulfonamide (Example 53) Chromen-pyrazolo pyrimidine 28 Not reported
Target Sulfonamide 4-fluoro-3-methyl, methoxy Not reported Not reported

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A tertiary base, such as triethylamine (Et₃N) or pyridine, is added to scavenge HCl generated during the reaction, shifting the equilibrium toward product formation. The stoichiometric ratio of sulfonyl chloride to amine is critical; a 1:1 molar ratio ensures minimal side products like bis-sulfonamides.

Mechanistic Steps :

  • Deprotonation of the primary amine by the base to enhance nucleophilicity.
  • Nucleophilic attack on the sulfonyl chloride’s sulfur atom, forming a tetrahedral intermediate.
  • Collapse of the intermediate to release HCl and yield the sulfonamide product.

Work-up and Purification

Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by water and brine to eliminate residual solvents. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 65% to 85%, depending on the purity of starting materials and reaction control.

Optimization Studies

Base Selection

The choice of base significantly impacts reaction efficiency. Comparative studies for analogous sulfonamide syntheses reveal that Et₃N provides higher yields (80–85%) than inorganic bases like NaHCO₃ (70–75%) due to superior HCl scavenging in organic solvents. Pyridine, though effective, often necessitates longer reaction times (Table 1).

Table 1: Base Optimization for Sulfonamide Formation

Base Solvent Temperature (°C) Yield (%)
Triethylamine DCM 0 → 25 85
Pyridine THF 25 78
NaHCO₃ DCM/H₂O 25 72

Temperature Control

Low temperatures (0–5°C) minimize side reactions like sulfonate ester formation. Graduient warming to room temperature ensures complete conversion without compromising yield.

Catalytic Methods and Innovations

Although classical methods dominate, emerging strategies using Lewis acid catalysts (e.g., InCl₃) and ultrasound irradiation show promise for sulfonamide synthesis. For example, InCl₃-catalyzed reactions in ethanol-water media under ultrasound achieve >90% yields for structurally related sulfonamides within 20 minutes. These methods could be adapted to this compound synthesis by optimizing substrate compatibility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.1 Hz, 1H, Ar-H), 7.45 (d, J = 7.6 Hz, 1H, Ar-H), 3.45 (s, 6H, OCH₃), 2.95 (s, 2H, CH₂), 2.30 (s, 3H, CH₃), 1.40 (s, 6H, C(CH₃)₂).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3350 cm⁻¹ (N-H stretch).
  • ESI-MS : m/z 305.36 [M+H]⁺.

Purity and Stability

The compound is stable under ambient conditions but hygroscopic. Storage at −20°C under nitrogen is recommended for long-term preservation.

Q & A

Q. How can researchers optimize the synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide to achieve high yields and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonylation and alkylation. Key steps include:

  • Amidation : React 4-fluoro-3-methylbenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine in a polar aprotic solvent (e.g., DMF) under alkaline conditions (e.g., triethylamine) to form the sulfonamide core .
  • Purification : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane:ethyl acetate) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
  • Yield Optimization : Control reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1.2:1 amine:acyl chloride) to minimize side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this sulfonamide derivative?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorine at C4, methyl groups at C3 and propyl chain). Coupling constants in 1H^1H-NMR can distinguish methoxy groups (δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+ at m/z 388.14) and fragmentation patterns (e.g., loss of –SO2_2– group) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups) .

Q. What initial biological screening assays are recommended to evaluate this compound’s activity?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II) via stopped-flow CO2_2 hydration assays. Measure IC50_{50} values (e.g., 10 µM for hCA II inhibition) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For hCA II, pre-incubate enzyme with inhibitor and monitor KmK_m and VmaxV_{max} changes .
  • Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions. Key residues (e.g., Zn2+^{2+}-bound His94 in hCA II) may coordinate with the sulfonamide group .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .

Q. Table 1: Kinetic Parameters for hCA II Inhibition

ParameterValue (Inhibitor)Value (Control)
KiK_i (nM)8.2 ± 0.3N/A
kcatk_{cat} (s1^{-1})1.1 × 106^61.5 × 106^6

Q. How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Cross-verify results using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays). For antimicrobial data, confirm via time-kill curves .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate false negatives from poor aqueous solubility. Measure partition coefficients (logP) via shake-flask methods .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish assay variability from true biological effects .

Q. What strategies enable comparative studies between this compound and its structural analogs?

Methodological Answer:

  • SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and compare bioactivity. Use QSAR models to predict logD and pKa .
  • Thermodynamic Profiling : Compare Gibbs free energy (ΔG) of binding via surface plasmon resonance (SPR) to assess substituent impact on affinity .
  • Metabolic Stability : Incubate analogs with liver microsomes (e.g., human CYP3A4) and quantify half-life (t1/2_{1/2}) via LC-MS/MS .

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